4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Medicinal Chemistry ADME Profiling Scaffold Optimization

CNS drug discovery programs frequently encounter narrow logP windows that limit scaffold selection. This azepane-thiazole building block (CAS 17386-11-7) provides a calculated LogP of 1.81 and TPSA of 42.15 Ų, placing it within optimal CNS property space for BBB penetration. • Distinct azepane conformational flexibility vs. piperidine/pyrrolidine analogs • 2-Aminothiazole core compatible with kinase/GPCR library synthesis • Orthogonal amine groups for sequential functionalization Supplied ≥95% pure with ambient shipping.

Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
CAS No. 17386-11-7
Cat. No. B095907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine
CAS17386-11-7
Molecular FormulaC10H17N3S
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=CSC(=N2)N
InChIInChI=1S/C10H17N3S/c11-10-12-9(8-14-10)7-13-5-3-1-2-4-6-13/h8H,1-7H2,(H2,11,12)
InChIKeyZCBKPRJKVXIJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine Scaffold Overview


4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine (CAS: 17386-11-7) is a heterocyclic building block featuring a 2-aminothiazole core linked via a methylene bridge to a seven-membered azepane ring. Its molecular formula is C10H17N3S, with a molecular weight of 211.33 g/mol [1]. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis , offering distinct physicochemical and structural properties that differentiate it from smaller-ring analogs in scaffold optimization campaigns.

1
Unique seven-membered azepane ring for chemical space exploration
2
Orthogonal amine reactivity (primary & tertiary) supports sequential functionalization
3
Compatible with medicinal chemistry scaffold optimization workflows

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine Substitution Limitations


The cyclic amine component (azepane vs. pyrrolidine vs. piperidine vs. morpholine) profoundly impacts key molecular properties critical for lead optimization. Differences in ring size and heteroatom composition alter lipophilicity (LogP), basicity (pKa), polar surface area, and molecular flexibility [1]. The azepane-containing analog exhibits a distinct lipophilicity profile (LogP = 1.81) that differs markedly from smaller-ring analogs [2]. Furthermore, the seven-membered azepane ring introduces conformational flexibility and potential metabolic liabilities not present in the more rigid five- or six-membered rings [3]. Substituting the azepane moiety with a smaller amine would fundamentally alter the molecule's ADME and target-binding properties, making the azepane variant a unique tool for exploring chemical space inaccessible to its simpler analogs.

Lipophilicity (LogP/LogD) shifts with ring size may alter ADME property predictions
Azepane conformational flexibility and potential metabolic liabilities differ from smaller-ring amines
Lower polar surface area ratio can modify permeability context despite identical TPSA values

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine Quantitative Differentiation


Lipophilicity Differentiation from Smaller-Ring Analogs

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine exhibits a calculated LogP of 1.81 and LogD (pH 7.4) of 1.11 [1]. While directly comparable experimental LogP values for the pyrrolidine and piperidine analogs are not publicly available, the azepane derivative's lipophilicity is consistent with the increased carbon count and larger hydrophobic surface area of the seven-membered ring relative to five- or six-membered cyclic amines. This altered lipophilicity profile translates to differences in membrane permeability and solubility, which are key determinants in optimizing ADME properties.

Lipophilicity (Calc.)
Class-level inference
LogP 1.81 / LogD 1.11
Reported profile differs from smaller-ring analogs; may alter permeability context
Direct comparator data not publicly available
Medicinal Chemistry ADME Profiling Scaffold Optimization

Polar Surface Area Comparison with Analogs

The target compound has a calculated topological polar surface area (TPSA) of 42.15 Ų [1]. This value is identical to that of the piperidine analog (C9H15N3S) [2] and the pyrrolidine analog (C8H13N3S) [3] because all three share the same 2-aminothiazole core with identical hydrogen bond donors and acceptors. However, the larger azepane ring reduces the relative contribution of the polar surface area to the total molecular surface, effectively increasing the compound's hydrophobic character and likely improving passive membrane permeability relative to its size.

TPSA Comparison
Head-to-head
42.15 Ų (identical)
Lower PSA-to-MW ratio may enhance passive permeability
Effective hydrophobic character increases with ring size
Medicinal Chemistry Drug Design Property Prediction

Solubility in Organic Solvents

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is insoluble in water but soluble in most organic solvents, including ethanol, formamide, and dimethyl sulfoxide (DMSO) . This solubility profile aligns with its calculated LogP of 1.81, confirming its suitability for organic-phase reactions and standard biological assay preparation in DMSO. While similar solubility behavior is expected for the pyrrolidine and piperidine analogs, the azepane derivative's increased lipophilicity may offer slightly enhanced solubility in non-polar organic solvents, which is advantageous for certain synthetic transformations.

Solubility Profile
Data to verify
Insoluble in water; soluble in DMSO, ethanol, formamide
Supports organic-phase reactions and DMSO-based assays
Qualitative assessment; similar behavior expected for analogs
Preformulation Organic Synthesis Sample Preparation

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine Application Scenarios


CNS-Penetrant Lead Optimization

Given its calculated LogP of 1.81 and LogD (pH 7.4) of 1.11, combined with a TPSA of 42.15 Ų, this compound resides within favorable property space for CNS drug discovery. The azepane ring introduces conformational flexibility and moderate lipophilicity that can be leveraged to optimize blood-brain barrier penetration while maintaining acceptable solubility. It serves as a privileged scaffold for exploring novel chemotypes in neurological and psychiatric indications [1].

Kinase Inhibitor and GPCR Ligand Synthesis

The 2-aminothiazole core is a recognized pharmacophore in kinase inhibition and GPCR modulation. The azepane moiety provides a distinct steric and electronic environment compared to piperidine or pyrrolidine analogs, enabling the exploration of unique binding interactions with hydrophobic pockets or allosteric sites. The compound's synthetic accessibility and compatibility with standard amide coupling and substitution reactions make it an ideal starting material for focused library synthesis .

Azepane Metabolic Stability Evaluation

The azepane ring is known to be metabolically labile in certain contexts [2]. This compound provides a well-defined, commercially available probe for studying azepane metabolism in vitro (e.g., liver microsome stability assays) and for evaluating strategies to mitigate metabolic clearance, such as bioisosteric replacement or deuteration. It serves as a benchmark for comparing the metabolic profiles of related cyclic amine scaffolds.

Heterocyclic Building Block Intermediate

The primary amine on the thiazole ring and the tertiary amine on the azepane ring offer orthogonal reactivity for sequential functionalization. This compound can be employed as a key intermediate in the synthesis of more complex, polycyclic frameworks or as a ligand precursor for transition metal catalysis. Its solubility in a range of organic solvents (e.g., DMSO, ethanol) facilitates diverse reaction conditions.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Balanced calculated LogP/LogD and TPSA profile
Blood-brain barrier permeability assessment
Kinase inhibitor and GPCR ligand synthesis
2-Aminothiazole pharmacophore and azepane steric environment
Target engagement and selectivity profiling
Azepane metabolic stability studies
Azepane ring as metabolically labile probe
In vitro metabolic stability assay benchmarking
Heterocyclic building block derivatization
Orthogonal primary and tertiary amine reactivity
Synthetic route and functional group compatibility

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